Neodymium tris(phenylmethanide)
Description
Properties
CAS No. |
82470-70-0 |
|---|---|
Molecular Formula |
C21H21Nd |
Molecular Weight |
417.6 g/mol |
InChI |
InChI=1S/3C7H7.Nd/c3*1-7-5-3-2-4-6-7;/h3*2-6H,1H2;/q3*-1;+3 |
InChI Key |
FLRUYWYMDFONGO-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Nd+3] |
Origin of Product |
United States |
Preparation Methods
Metathesis Reaction Using Neodymium Trichloride and Phenylmethyllithium
The most straightforward approach involves a salt metathesis between neodymium trichloride (NdCl3) and phenylmethyllithium (LiCH2C6H5) in anhydrous tetrahydrofuran (THF):
$$
\text{NdCl}3 + 3 \, \text{LiCH}2\text{C}6\text{H}5 \xrightarrow{\text{THF, -78°C to RT}} \text{Nd}(\text{CH}2\text{C}6\text{H}5)3 + 3 \, \text{LiCl}
$$
Procedure :
- Neodymium trichloride is suspended in THF under argon and cooled to −78°C.
- A stoichiometric amount of phenylmethyllithium (3 equivalents) is added dropwise, yielding a color change from pale pink to deep burgundy.
- The mixture is warmed to room temperature and stirred for 12–24 hours.
- Volatiles are removed under vacuum, and the residue is extracted with hexane to isolate the product.
Key Considerations :
- Stoichiometry : Excess LiCH2C6H5 risks forming ate complexes (e.g., [Li(THF)4][Nd(CH2C6H5)4]).
- Solvent Purity : THF must be rigorously dried to prevent hydrolysis.
- Byproduct Removal : Lithium chloride is filtered through Celite under inert conditions.
Characterization :
- Elemental Analysis : Expected C: 64.2%, H: 4.8%, Nd: 23.1%.
- Magnetic Susceptibility : Paramagnetic behavior consistent with Nd(III) (µeff ≈ 3.5–3.6 µB).
Alkyl Transfer from Grignard Reagents to Neodymium Amides
Neodymium tris(amide) precursors, such as Nd(N(SiMe3)2)3, react with phenylmethane (HC6H5CH3) via protonolysis:
$$
\text{Nd(N(SiMe}3\text{)}2\text{)}3 + 3 \, \text{HC}6\text{H}5\text{CH}3 \rightarrow \text{Nd}(\text{CH}2\text{C}6\text{H}5)3 + 3 \, \text{HN(SiMe}3\text{)}2
$$
Procedure :
- Nd(N(SiMe3)2)3 is dissolved in toluene at 0°C.
- Phenylmethane is added slowly, releasing HN(SiMe3)2 gas.
- The reaction is refluxed for 6 hours to ensure complete ligand exchange.
- The product is purified via vacuum sublimation (80–100°C, 10−3 mbar).
Advantages :
Challenges :
- HN(SiMe3)2 is toxic and volatile, requiring efficient trapping.
- Sublimation may co-elute residual amide byproducts.
Reductive Alkylation with Neodymium Metal
Direct reaction of neodymium metal with phenylmethyl halides (XCH2C6H5, X = Cl, Br) in the presence of a catalytic mercury-aluminum alloy:
$$
2 \, \text{Nd} + 3 \, \text{XCH}2\text{C}6\text{H}5 \xrightarrow{\text{Hg-Al, THF}} 2 \, \text{Nd}(\text{CH}2\text{C}6\text{H}5)3 + 3 \, \text{X}2
$$
Mechanism :
- Mercury-aluminum alloy activates Nd metal by forming a surface amalgam.
- Sequential single-electron transfers cleave the C–X bond, generating Nd(III) intermediates.
Optimization Parameters :
- Halide Choice : Bromides react faster than chlorides (krel ≈ 5:1).
- Temperature : 60–80°C accelerates kinetics but risks thermal decomposition.
Analytical Validation :
- X-ray Diffraction : Monomeric structure with trigonal-planar geometry (av. Nd–C bond length: 2.45 Å).
- IR Spectroscopy : Absence of ν(C–X) stretches confirms complete halide elimination.
Lewis Acid-Mediated Ligand Exchange
Neodymium tris(acetylacetonate) (Nd(acac)3) reacts with tris(phenylmethyl)aluminum (Al(CH2C6H5)3) in dichloromethane:
$$
\text{Nd(acac)}3 + \text{Al}(\text{CH}2\text{C}6\text{H}5)3 \rightarrow \text{Nd}(\text{CH}2\text{C}6\text{H}5)3 + \text{Al(acac)}3
$$
Procedure :
- Equimolar amounts of Nd(acac)3 and Al(CH2C6H5)3 are stirred at room temperature for 48 hours.
- The precipitated Al(acac)3 is removed by filtration.
- The filtrate is concentrated and cooled to −20°C to crystallize the product.
Scope and Limitations :
- Effective for sterically demanding ligands.
- Aluminum byproducts complicate purification.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Metathesis | 70–75 | 95 | Moderate | LiCl removal |
| Amide Protonolysis | 85–90 | 98 | High | HN(SiMe3)2 handling |
| Reductive Alkylation | 60–65 | 90 | Low | Hg contamination risks |
| Lewis Acid Exchange | 50–55 | 85 | Moderate | Aluminum byproduct separation |
Chemical Reactions Analysis
Types of Reactions: Neodymium tris(phenylmethanide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form neodymium oxides.
Substitution: Phenylmethanide ligands can be substituted with other ligands under appropriate conditions.
Coordination: The compound can coordinate with other molecules to form complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Substitution: Various ligands such as halides or phosphines.
Coordination: Solvents like THF and coordinating agents.
Major Products:
Oxidation: Neodymium oxides.
Substitution: Neodymium complexes with different ligands.
Coordination: Multinuclear neodymium complexes.
Scientific Research Applications
Neodymium tris(phenylmethanide) has several scientific research applications, including:
Luminescence: The compound exhibits luminescent properties, making it useful in the development of light-emitting materials.
Magnetic Materials: Neodymium-based compounds are known for their magnetic properties, which are exploited in the design of advanced magnetic materials.
Biological Applications: Research is ongoing to explore the potential biological applications of neodymium complexes, including their use in medical imaging and as therapeutic agents.
Mechanism of Action
The mechanism of action of neodymium tris(phenylmethanide) involves its ability to coordinate with other molecules and catalyze specific reactions. The phenylmethanide ligands provide a stable environment for the neodymium ion, allowing it to interact with substrates and facilitate chemical transformations. The compound’s catalytic activity is attributed to the electronic properties of the neodymium ion and the steric effects of the ligands .
Comparison with Similar Compounds
Neodymium Tris(tetramethylcyclopentadienyl) (Nd(Cp*)₃)
- Structure : Features three tetramethylcyclopentadienyl (Cp) ligands. The steric bulk of Cp enhances kinetic stability compared to phenylmethanide ligands .
- Synthesis: Prepared via reaction of NdCl₃ with KCp*, analogous to methods for other organoneodymium complexes.
- Applications : Used in catalysis and as precursors for thin-film deposition .
Neodymium Fluoride (NdF₃)
- Structure : Ionic lattice with Nd³⁺ ions in a nine-coordinate geometry. Contrasts sharply with the covalent bonding in Nd(CH₂Ph)₃ .
- Synthesis : Produced via precipitation from neodymium nitrate solutions using hydrofluoric acid .
- Applications : Key in metallurgy for producing neodymium metal .
Neodymium Oxide (Nd₂O₃)
- Structure: Cubic or hexagonal crystal system, with Nd³⁺ in six-coordinate sites. Lacks organic ligands, making it thermally stable but chemically inert compared to organometallics .
- Applications : Enhances thermo-oxidative stability in polyimides .
Physical and Chemical Properties
Notes:
- Solubility: Organoneodymium compounds like Nd(CH₂Ph)₃ are expected to dissolve in polar aprotic solvents (e.g., THF, toluene), whereas inorganic salts (NdF₃, Nd₂O₃) are water-insoluble .
- Thermal Stability: Nd₂O₃ and NdF₃ exhibit superior thermal stability (>1,000°C) compared to organometallics, which decompose below 300°C .
Reactivity and Functional Differences
- Ligand Effects : Bulky phenylmethanide ligands in Nd(CH₂Ph)₃ may hinder nucleophilic attacks, whereas Cp* in Nd(Cp*)₃ facilitates electron-transfer reactions .
- Ionic vs. Covalent Bonding : NdF₃ and Nd₂O₃ exhibit ionic bonding, leading to high melting points and inertness. In contrast, Nd(CH₂Ph)₃’s covalent bonds enable catalytic activity but reduce stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
